molecular formula C20H15N3O3S B5166303 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one

6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B5166303
M. Wt: 377.4 g/mol
InChI Key: DTUWTSSSKSNBSV-UHFFFAOYSA-N
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Description

The compound 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one is a complex organic molecule that features a benzoxazinone core linked to a phenylpyrimidine moiety via a sulfanylacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzoxazinone core, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one stands out due to its unique combination of a benzoxazinone core and a phenylpyrimidine moiety. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-17(14-6-7-18-16(8-14)23-19(25)10-26-18)11-27-20-9-15(21-12-22-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUWTSSSKSNBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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